Fmoc-Cpg-OH vs. Fmoc-D-Cpg-OH: The Critical Importance of Chirality and Optical Purity
The L-configuration of Fmoc-Cpg-OH (CAS 220497-61-0) is paramount for its intended biological and pharmacological function in synthetic peptides. In the development of angiotensin II antagonists, the L-stereoisomer is specifically required for activity [1]. Using the D-enantiomer, Fmoc-D-Cpg-OH (CAS 136555-16-3), would result in a diastereomeric peptide with a completely different 3D conformation and, consequently, altered or abolished biological activity. Procurement of the correct enantiomer with a verified high optical rotation is a non-negotiable quality control parameter to ensure the synthesized peptide's fidelity and function.
| Evidence Dimension | Enantiomeric Purity / Optical Rotation |
|---|---|
| Target Compound Data | Specific Optical Rotation: [α]D20 = -18 ± 2º (C=1 in DMF) for L-isomer |
| Comparator Or Baseline | Fmoc-D-Cpg-OH (CAS 136555-16-3): Expected opposite sign of optical rotation (the D-enantiomer) |
| Quantified Difference | A difference in sign and magnitude of optical rotation confirms the enantiomeric purity and identity of the L-isomer . |
| Conditions | Measured in DMF at 20°C with a concentration of 1 g/100mL . |
Why This Matters
This quantitative specification is the primary verification tool for ensuring the correct stereoisomer has been sourced, which is critical for the biological activity of any peptide synthesized with it.
- [1] Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-l-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683-2685. View Source
